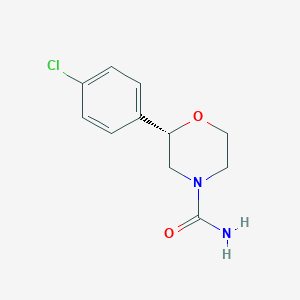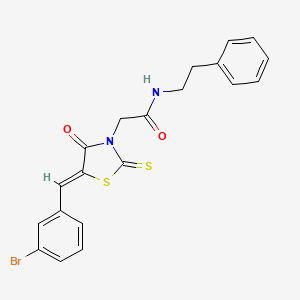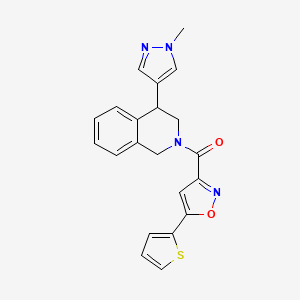![molecular formula C21H18N4O3 B2555176 5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895013-59-9](/img/structure/B2555176.png)
5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of heterocyclic compound. This core is substituted with a 4-methoxyphenyl group and a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-one core suggests that the compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy and methyl groups could potentially undergo reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy group could influence its solubility .Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through various chemical reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides and hydrazine hydrate, leading to pyrazolo[1,5-a]pyrimidine derivatives. These structures are confirmed via elemental analysis, IR, MS, ^1H-NMR, and ^13C-NMR, showcasing the compound's role in the development of novel chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).
Biological Activity and Pharmacological Potential
The compound has been a focus in the exploration of its biological activities, particularly its cytotoxic properties against cancer cells. For instance, derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's relevance in cancer research and potential therapeutic applications. This aspect highlights the significance of such compounds in medicinal chemistry and drug development efforts (Hassan, Hafez, & Osman, 2014).
Anticancer and Anti-inflammatory Properties
Further research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown promising anti-inflammatory, analgesic, and antipyretic activities. Such studies are instrumental in identifying new chemical entities that could lead to the development of novel therapeutic agents targeting various diseases, including cancer and inflammation-related conditions. The compound's derivatives exhibit significant pharmacological properties, underscoring the importance of structural refinement and synthesis in discovering potent and selective agents (Antre et al., 2011).
Methodological Advances in Synthesis
The advancements in synthesis techniques, such as microwave-assisted synthesis and environmentally benign methods, have facilitated the efficient production of pyrazolo[3,4-d]pyrimidin-4-one derivatives. These methodologies not only enhance the synthesis process but also contribute to the greener production of chemicals, aligning with sustainable practices in chemical research (Kaping et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-5-3-4-6-18(14)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)15-7-9-16(28-2)10-8-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSVPSKFDLSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)
![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)

![(1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine](/img/structure/B2555102.png)
![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)

![3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2555107.png)
![5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2555108.png)
![2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2555109.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2555113.png)